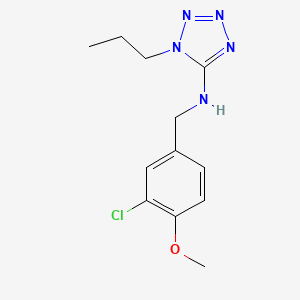
N-(3-chloro-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine is a chemical compound with a complex structure that includes a tetrazole ring, a propyl group, and a benzyl group substituted with chlorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-methoxybenzylamine from 3-chloro-4-methoxybenzyl alcohol. This involves a chlorine substitution reaction using phosphorus oxychloride in tetrahydrofuran, followed by the formation of a quaternary ammonium salt with urotropin in ethanol, and subsequent hydrolysis with hydrochloric acid .
The next step involves the reaction of 3-chloro-4-methoxybenzylamine with 1-propyl-1H-tetrazole-5-amine under suitable conditions to form the final product. The reaction conditions typically include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The method described above can be scaled up with appropriate adjustments to reaction times, temperatures, and purification steps to achieve the desired product quality. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-chloro-4-formylbenzyl-1-propyl-1H-tetrazol-5-amine, while substitution of the chlorine atom can produce various derivatives with different functional groups.
Scientific Research Applications
N-(3-chloro-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound can be used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This can lead to inhibition or activation of specific pathways, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Avanafil: A PDE5 inhibitor with a similar benzylamine structure but different functional groups.
Sildenafil: Another PDE5 inhibitor with a similar mechanism of action but different chemical structure.
Tadalafil: A PDE5 inhibitor with a longer duration of action compared to other similar compounds.
Uniqueness
N-(3-chloro-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrazole ring and the specific substitution pattern on the benzyl group make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H16ClN5O |
|---|---|
Molecular Weight |
281.74 g/mol |
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C12H16ClN5O/c1-3-6-18-12(15-16-17-18)14-8-9-4-5-11(19-2)10(13)7-9/h4-5,7H,3,6,8H2,1-2H3,(H,14,15,17) |
InChI Key |
PLDPYSBRTUWCCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NN=N1)NCC2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14999921.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-chloro-4-methylbenzamide](/img/structure/B14999925.png)
![2-{[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]amino}-2-oxo-1-phenylethyl acetate](/img/structure/B14999933.png)
![Methyl 4-[5-(2-methoxyethyl)-6-oxo-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B14999937.png)
![4-(4-methoxyphenyl)-5-(2-methylprop-2-enylsulfanyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14999945.png)
![2-(phenylamino)-7-(2,3,4-trimethoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B14999948.png)
![1-(3,4-dimethylphenyl)-3-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B14999952.png)

![Methyl 4-(3,4-dimethoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14999965.png)
![ethyl 6-(3-bromobenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999974.png)
![methyl 2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14999976.png)
![4-(1-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-1H-pyrazol-4-yl)pyridine](/img/structure/B14999982.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14999985.png)
![ethyl 6-(2,2-dimethylpropanoylimino)-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14999997.png)
